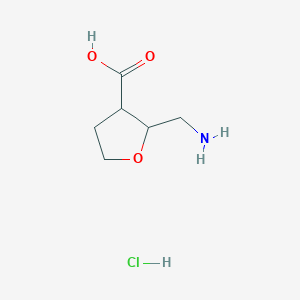![molecular formula C16H13N3O3S B2735011 ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 477847-86-2](/img/structure/B2735011.png)
ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a compound of significant interest in organic chemistry due to its unique structure, characterized by the presence of multiple functional groups including thienyl, triazole, and ester functionalities
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the formation of 4-(2-thienylcarbonyl)-1H-1,2,3-triazole. This is typically achieved through a Huisgen cycloaddition reaction, where an azide is reacted with an alkyne in the presence of a copper catalyst.
Step 2: The intermediate product is then subjected to a nucleophilic aromatic substitution reaction with ethyl 4-bromobenzoate to yield this compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up, and continuous flow reactors might be used to enhance the efficiency and yield of the product. The process involves rigorous control of reaction parameters like temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives, which might alter the thienyl ring or the triazole moiety.
Reduction: Reduction reactions, typically involving hydrogenation, can target the triazole ring, leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halides, acids, or bases depending on the desired modification.
Major Products: These reactions often lead to derivatives with modified pharmacological or physicochemical properties, enhancing their applicability in different scientific domains.
Applications De Recherche Scientifique
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has found applications across several fields:
Chemistry: Utilized in the synthesis of novel compounds for research purposes, serving as a key intermediate in developing new organic molecules.
Biology: Potentially useful in biological assays to study enzyme interactions or cellular responses due to its structural complexity.
Medicine: Investigated for its potential as a pharmacological agent, particularly in designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Employed in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mécanisme D'action
The compound's mechanism of action largely depends on its application. In medicinal chemistry, for instance, the thienyl and triazole rings may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal specific binding interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-furanylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]methanecarboxylate
Uniqueness: The specific placement of the ester and triazole groups in this compound confers distinct reactivity and interaction potential, making it a versatile and valuable compound for various scientific endeavors.
Propriétés
IUPAC Name |
ethyl 4-[4-(thiophene-2-carbonyl)triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-7-12(8-6-11)19-10-13(17-18-19)15(20)14-4-3-9-23-14/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNIPZIWYUIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)
![2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid](/img/structure/B2734931.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2734933.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2734938.png)


![4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2734942.png)


![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)

![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)
